Product packaging for alpha-(2-naphthyl)-N-methylnitrone(Cat. No.:)

alpha-(2-naphthyl)-N-methylnitrone

Cat. No.: B11821013
M. Wt: 185.22 g/mol
InChI Key: RWBQOISXVZDXLD-UHFFFAOYSA-N
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Description

alpha-(2-naphthyl)-N-methylnitrone is a high-purity research chemical of significant interest in organic chemistry and photochemical studies. Its primary research value lies in its role as a model compound for investigating fundamental chemical processes, particularly the thermal E/Z isomerization of nitrones. Research indicates that the mechanism of this isomerization proceeds via a diradical bimolecular process involving an initial dimerization through a C-C coupling, followed by a dedimerization . Furthermore, this nitrone serves as a key precursor in photochemical research, where it can undergo conversion to oxaziridine, a transformation relevant to the development of novel molecular systems . The naphthyl group is a prominent structural motif in medicinal chemistry, known for its ability to enhance binding affinity and stability in bioactive molecules . As such, this compound provides a valuable building block for synthesizing more complex naphthalene-containing compounds for various research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B11821013 alpha-(2-naphthyl)-N-methylnitrone

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-1-naphthalen-2-ylmethanimine oxide

InChI

InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3

InChI Key

RWBQOISXVZDXLD-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-]

Origin of Product

United States

Theoretical and Computational Investigations of α 2 Naphthyl N Methylnitrone Reactivity

Electronic Structure and Bonding Analysis

The electronic characteristics of α-(2-naphthyl)-N-methylnitrone are fundamental to understanding its chemical behavior. Computational methods offer a powerful lens through which to examine these properties.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. ucsb.eduimperial.ac.ukyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a nucleophile, the HOMO is of primary importance as its electrons are the most available to participate in a reaction. ucsb.edu Conversely, the LUMO's location on an electrophile indicates the most probable site for nucleophilic attack. ucsb.edunih.gov

In the context of nitrones, which are 1,3-dipolar species, FMO theory helps to rationalize their participation in [3+2] cycloaddition reactions. These reactions are a versatile method for synthesizing five-membered heterocyclic compounds, such as isoxazolidines. The energies of the HOMO and LUMO of the nitrone and the dipolarophile (the other reactant) determine the reaction's feasibility and regioselectivity. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. imperial.ac.uk For instance, in the reaction of C-(1-naphthyl)-N-methyl nitrone with diethyl 4-chlorobenzylidene malonate, the HOMO and LUMO energy levels dictate the formation of the resulting cycloadduct.

Below is a table showcasing the HOMO and LUMO energies for C-(1-naphthyl)-N-methyl nitrone, a compound structurally related to the subject of this article.

CompoundHOMO (eV)LUMO (eV)
C-(1-naphthyl)-N-methyl nitrone-5.877-2.041
Diethyl 4-chlorobenzylidene malonate-6.857-2.476
Data sourced from a study on [3+2] cycloadditions of C-(1-naphthyl)-N-methyl nitrone.

Electron Localization Function (ELF) and Natural Population Analysis (NPA) for Charge Distribution Characterization

To gain a more detailed picture of electron distribution, chemists employ tools like the Electron Localization Function (ELF) and Natural Population Analysis (NPA). uni-rostock.dewisc.eduuni-rostock.de

The Electron Localization Function (ELF) provides a method to visualize regions of electron localization, which is crucial for understanding chemical bonding. jussieu.fraps.orgmpg.deyoutube.com It maps where electron pairs are most likely to be found, thereby identifying covalent bonds, lone pairs, and atomic cores. jussieu.frresearchgate.net An ELF value close to 1 signifies strong electron localization, typical of covalent bonds and lone pairs, while a value around 0.5 suggests metallic bonding, and lower values indicate weak bonding interactions. aps.org

Natural Population Analysis (NPA) is a method used to calculate the net charge associated with each atom in a molecule. uni-rostock.dewisc.eduuni-rostock.de Unlike some other methods, NPA is less dependent on the basis set used in the calculation and provides a more stable and reliable description of the electron distribution, especially in ionic compounds. uni-rostock.de It achieves this by transforming the delocalized molecular orbitals into a localized Lewis structure representation of one-center "lone pairs" and two-center "bonds". uni-rostock.de This analysis provides insights into the charge distribution within the molecule, which is fundamental to its reactivity. For example, in (Z)-N-methyl-C-phenylnitrone, experimental and theoretical charge distribution studies revealed an unexpected electron distribution in the N-O group, with both atoms carrying negative charges. nih.gov

The following table illustrates the natural charges on selected atoms of an alkylaminophenol compound, demonstrating the type of data obtained from NPA.

Atom No.Natural Charge
O11-0.69040e
N33-0.57169e
H120.48133e
C20.31362e
Data from a study on 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. researchgate.net

Influence of Naphthyl Substituent on Electronic Properties and Reactivity

The presence of a naphthyl group significantly influences the electronic properties and reactivity of the nitrone. The naphthyl moiety, being an aromatic system, can engage in resonance with the nitrone functional group. ucsb.eduresearchgate.net This interaction can delocalize the electron density and affect the energies of the frontier molecular orbitals.

The position of substitution on the naphthalene (B1677914) ring is critical. researchgate.net Substituent effects are generally transmitted more strongly from the para-like position (e.g., position 6 in a 2-substituted naphthalene) than from the meta-like position. researchgate.net This is because para-type interactions allow for direct resonance delocalization between an electron-donating and an electron-withdrawing group, which is not possible in a meta-type arrangement. researchgate.net The introduction of electron-withdrawing or electron-donating groups on the naphthyl ring can further tune the electronic properties of the nitrone, altering its reactivity in cycloaddition reactions. researchgate.netnih.gov For instance, the presence of strong electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor. researchgate.net

Spectroscopic Characterization through Advanced Computational Methods

Computational chemistry is also a powerful tool for predicting and interpreting the spectroscopic properties of molecules like α-(2-naphthyl)-N-methylnitrone.

Elucidation of Low-Lying Singlet Electronic States

Theoretical calculations can predict the energies and characteristics of the low-lying electronic states of a molecule. researchgate.netosti.gov This is particularly important for understanding the photochemistry of the compound. For nitrones, irradiation with light can lead to isomerization or the formation of an oxaziridine (B8769555) photoproduct. researchgate.net Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the vertical excitation energies to various singlet and triplet excited states. researchgate.net This information helps in assigning the bands observed in the experimental UV-Vis absorption spectrum and understanding the initial steps of the photochemical reactions. For example, studies on nitromethane (B149229) have used negative-ion photoelectron imaging to assign several low-lying electronic states. researchgate.net

Theoretical Prediction and Comparison of Spectroscopic Signatures for Isomers and Photoproducts

Computational methods can be used to predict the spectroscopic signatures (e.g., vibrational and electronic spectra) of different isomers and potential photoproducts of α-(2-naphthyl)-N-methylnitrone. researchgate.netpnu.edu.ua For example, the photochemical reaction of α-(2-naphthyl)-N-methylnitrone can lead to the formation of a corresponding oxaziridine. researchgate.net Theoretical calculations of the vibrational frequencies (IR and Raman) and NMR chemical shifts for both the nitrone and the oxaziridine can aid in their experimental identification and characterization. researchgate.net By comparing the theoretically predicted spectra with the experimental data, it is possible to confirm the structure of the photoproducts formed. researchgate.netresearchgate.net For instance, the fluorescence spectra of α-(2-naphthyl)-N-methylnitrone and its derivatives have been compared with those of their corresponding oxaziridines and imines to understand the changes in fluorescence upon irradiation. researchgate.net

The table below presents a hypothetical comparison of calculated vibrational frequencies for a parent molecule and its photoproduct, illustrating the utility of this approach.

Vibrational ModeParent Molecule (cm⁻¹)Photoproduct (cm⁻¹)
C=N Stretch~1600-
N-O Stretch~1250-
C-O-N Stretch-~950
This is an illustrative table and does not represent actual experimental data for α-(2-naphthyl)-N-methylnitrone.

Photochemical Transformation Mechanisms

The photochemical reactivity of α-(2-naphthyl)-N-methylnitrone is dominated by its conversion into an oxaziridine isomer. This transformation is a key process that involves transitions between electronic states and the traversal of complex potential energy surfaces.

Upon absorption of light, α-(2-naphthyl)-N-methylnitrone undergoes a photoisomerization to form the corresponding oxaziridine. rsc.orgresearchgate.net This reaction is a cornerstone of nitrone photochemistry. The process is initiated by excitation to a singlet excited state (S1). The fluorescent S1 state can be populated either directly through a weak S0–S1 transition or by decaying from the S2 state. rsc.org It is from this S1 state that the molecule proceeds towards the product, navigating through unique topographical features on the potential energy surface. rsc.org Investigations have shown that the observed increase in fluorescence intensity during photochemical reactions of α-(2-naphthyl)-N-methylnitrone derivatives is a result of the formation of these oxaziridines, rather than a consequence of trans-cis isomerization. researchgate.net

Conical intersections (CIs) are critical features on molecular potential energy surfaces where two electronic states become degenerate, providing highly efficient, ultrafast pathways for non-radiative decay from an excited state. researchgate.netnih.gov These funnels are fundamental to understanding the mechanism of many photochemical reactions, including the photoisomerization of α-(2-naphthyl)-N-methylnitrone. nih.govnih.gov For this nitrone, computational studies have identified biradicaloid conical intersections that are key to the photochemical conversion to oxaziridine. rsc.org These CIs are located approximately 35–40 kcal mol⁻¹ energetically below the first excited singlet state (S1), facilitating a rapid and efficient decay back to the ground state potential energy surface, leading to the oxaziridine product. rsc.org The geometry and characteristics of these intersections determine the efficiency and outcome of the photochemical process. researchgate.net The pathways to these CIs from the excited state involve specific molecular motions, such as Hula-twist and terminal one-bond-flip motions, which guide the molecule toward the product geometry. rsc.org

Table 1: Characteristics of the Identified Conical Intersection (CI) in α-(2-Naphthyl)-N-Methylnitrone Photoconversion This table summarizes the key computational findings regarding the conical intersection involved in the nitrone-oxaziridine photoisomerization.

Parameter Description Source
Type Biradicaloid Conical Intersection (CI) rsc.org
Energy Level 35–40 kcal mol⁻¹ below the first excited singlet state (S₁) rsc.org
Role Facilitates non-radiative decay from S₁ to the ground state (S₀) rsc.orgresearchgate.net
Associated Motions Hula-twist and terminal one-bond-flip rsc.org
Outcome Formation of the oxaziridine photoproduct rsc.org

The conical intersections involved in the photoconversion of α-(2-naphthyl)-N-methylnitrone have a distinct biradicaloid character. rsc.org This means that at the point of the CI, the electronic structure of the molecule resembles a species with two unpaired electrons. These biradicaloid intermediates are not stable, long-lived structures but rather transient points on the reaction pathway that constitute the non-radiative decay channel. rsc.org The formation of these intermediates is a crucial step in the S1 to S0 decay, allowing the molecule to efficiently channel the absorbed light energy into chemical transformation, ultimately leading to the formation of the three-membered oxaziridine ring. rsc.org

In addition to its photochemical reactivity, α-(2-naphthyl)-N-methylnitrone can undergo thermal isomerization between its E and Z isomers. For this specific compound, the process involves the conversion of a less stable, non-planar E isomer to the more stable, planar Z-isomer. rsc.org Theoretical calculations have determined the activation energy for this unimolecular process to be 23.7 kcal mol⁻¹ at the CASSCF/6-31G* level of theory. rsc.orgresearchgate.net A transition state with an imaginary frequency of 350 cm⁻¹ is associated with this conversion. rsc.org

For nitrones in general, several mechanisms for thermal E/Z isomerization have been investigated, including unimolecular torsional mechanisms and bimolecular pathways. researchgate.netacs.orgacs.org The unimolecular torsional mechanism and isomerization via an intermediate oxaziridine are often associated with energy barriers that are too high to explain experimentally observed thermal isomerization rates. researchgate.netacs.org Instead, studies on other nitrones, such as C-methyl and C-(methoxycarbonyl) nitrones, suggest that a bimolecular process involving the formation of a diradical intermediate through C-C coupling is the most favored pathway. researchgate.netacs.orgacs.org This highlights that the specific mechanism and its associated energy barrier can vary depending on the nitrone's substituents.

Advanced Computational Methodologies Employed

ONIOM-Based Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Hybrid QM/MM methods, such as the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach, are powerful tools for studying chemical reactivity in large molecular systems. gaussian.comacs.orgfrontiersin.orgmdpi.com This methodology allows for a high level of theoretical accuracy on a specific region of chemical interest (the QM region), while the remainder of the system (the MM region) is treated with a less computationally demanding molecular mechanics force field. gaussian.comfrontiersin.org

For a molecule like α-(2-naphthyl)-N-methylnitrone, the ONIOM method is particularly well-suited for investigating its reactivity in complex environments, such as within a protein binding site or in a solvent matrix. In such a scenario, the α-(2-naphthyl)-N-methylnitrone molecule itself would be defined as the QM region, allowing for a detailed quantum mechanical description of its electronic structure and bonding. The surrounding environment, be it amino acid residues or solvent molecules, would constitute the MM region.

This partitioning enables the accurate modeling of:

Steric Effects: The influence of the bulky surrounding environment on the conformation and accessibility of the nitrone functionality.

Electronic Polarization: The effect of the electrostatic field of the environment on the electronic distribution within the α-(2-naphthyl)-N-methylnitrone molecule, which can significantly impact its reactivity. gaussian.com

While specific ONIOM-based studies focusing solely on α-(2-naphthyl)-N-methylnitrone have not been extensively reported in the literature, the methodology's proven success in elucidating reaction mechanisms in other complex systems underscores its potential for future investigations into the reactivity of this and related nitrones. acs.orgnih.gov Such studies would be invaluable for understanding its behavior in biological or materials science contexts.

Density Functional Theory (DFT) Approaches for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been successfully employed to investigate the intricate photochemical and thermal isomerization processes of α-(2-naphthyl)-N-methylnitrone. These computational studies have provided a detailed mechanistic understanding of its transformation pathways.

A comprehensive spectroscopic and computational analysis has shed light on two key processes: the photochemical conversion of the nitrone to an oxaziridine and the thermal E–Z isomerization.

Photochemical Nitrone-Oxaziridine Conversion:

Computational studies have explored the photochemical pathway for the formation of the corresponding oxaziridine from α-(2-naphthyl)-N-methylnitrone. The nature of the low-lying singlet-singlet transitions of α-(2-naphthyl)-N-methylnitrone has been characterized and is found to be similar to that of conjugated non-polar polyenes. The fluorescent S1 state, which has a nanosecond order radiative lifetime, is populated through a weak S0–S1 transition and via the decay of the S2 state. This S1 state is ultimately involved in S0/S1 conical intersections, which are crucial points on the potential energy surface that facilitate the radiationless decay and photochemical reaction leading to oxaziridine formation.

Thermal E–Z Isomerization:

The same comprehensive study also elucidated the mechanism for the thermal isomerization between the E and Z isomers of α-(2-naphthyl)-N-methylnitrone. The calculations revealed that the Z-isomer is the more stable form. The process of converting the unstable, non-planar E-isomer to the stable, planar Z-isomer involves surmounting a significant energy barrier.

The key findings from these DFT calculations are summarized in the table below:

ParameterValueMethod of Calculation
Activation Energy (Ea) for E to Z Isomerization23.7 kcal/molCASSCF/6-31G*
Transition State Imaginary Frequency350 cm⁻¹Not Specified

This calculated activation energy corresponds to the transition state connecting the two isomers. The presence of a single imaginary frequency for the transition state confirms that it is a true first-order saddle point on the potential energy surface, representing the energetic bottleneck for the isomerization process.

Synthetic Methodologies Involving α 2 Naphthyl N Methylnitrone

Strategies for the Preparation of α-(2-Naphthyl)-N-Methylnitrone and Related Nitrones

The synthesis of nitrones, including α-(2-naphthyl)-N-methylnitrone, can be broadly categorized into two main approaches: the condensation of N-substituted hydroxylamines with carbonyl compounds and the oxidation of corresponding secondary amines or imines. ias.ac.in These methods have been continually refined to improve yields, reduce reaction times, and enhance substrate scope.

Traditional methods for synthesizing nitrones often involve the condensation of an aldehyde or ketone with an N-monosubstituted hydroxylamine. ias.ac.in For α-(2-naphthyl)-N-methylnitrone, this would typically involve the reaction of 2-naphthaldehyde (B31174) with N-methylhydroxylamine. A general procedure involves dissolving the aldehyde in a suitable solvent like ethanol, followed by the addition of an aqueous solution of N-methylhydroxylamine hydrochloride and a base such as sodium carbonate, with the reaction proceeding at room temperature. nih.gov

Recent advancements have introduced several novel and more efficient strategies for constructing the nitrone scaffold. These include:

Oxidation of Secondary Amines: An alternative route involves the oxidation of the corresponding secondary amine. For instance, secondary amines can be oxidized with reagents like Oxone® to produce the desired nitrones. mdpi.com This method is particularly useful when the precursor aldehyde is unstable or not readily available.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the condensation reaction significantly. A procedure for synthesizing 2-naphthol (B1666908) Mannich bases, which are structurally related, involved microwave irradiation of 2-naphthol, an aldehyde, and an amine, suggesting the applicability of this technique for rapid nitrone formation. researchgate.net

Photo-Redox Catalysis: A modern and innovative approach utilizes visible-light photo-redox catalysis to generate highly reactive methylene (B1212753) nitrone intermediates from nitroarenes and arylamines. researchgate.net Although not yet specifically reported for α-(2-naphthyl)-N-methylnitrone, this method represents a frontier in nitrone synthesis, offering a metal-free and ambient temperature process for creating complex isoxazolidines in a three-component reaction. researchgate.net

Functionalization of Pre-existing Nitrones: In some cases, complex nitrones are synthesized by modifying a simpler, pre-formed nitrone scaffold. mdpi.com This allows for the introduction of various functional groups onto the nitrone structure.

These evolving synthetic methodologies provide chemists with a versatile toolkit for accessing a wide array of nitrones for various applications in organic synthesis. acs.org

In line with the growing emphasis on sustainable chemical practices, several green synthetic routes for nitrones have been developed, guided by the 12 principles of green chemistry which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts. nih.govyale.edu

Key green strategies applicable to the synthesis of α-(2-naphthyl)-N-methylnitrone include:

Glycerol (B35011) as a Recyclable Solvent-Catalyst: An eco-friendly protocol utilizes glycerol as a recyclable solvent and promoting medium for the condensation of aldehydes and N-substituted hydroxylamines. ias.ac.inias.ac.in This method proceeds efficiently in the absence of any external base or catalyst, offers good to excellent yields, and simplifies the work-up procedure. ias.ac.inias.ac.in The hygroscopic nature of glycerol helps to absorb the water produced during the reaction, which can otherwise lead to the hydrolysis of the nitrone product. ias.ac.in

Nanoreactors in Aqueous Media: A novel approach employs a self-assembled tetrahedral capsule as a nanoreactor to facilitate nitrone synthesis in water. mdpi.comnih.gov The hydrophobic cavity of the nanoreactor encapsulates the reactants, accelerating the dehydration reaction and allowing for easy separation of the nitrone product by simple extraction. mdpi.comnih.gov This method significantly reduces reaction times and avoids the need for traditional column chromatography for purification. mdpi.com

Catalytic Hydrogenation Cascades: The use of earth-abundant metal catalysts, such as iron, for cascade reactions starting from nitroarenes represents a significant green advancement. nih.gov These processes can use green reductants like formic acid or molecular hydrogen and often proceed at low temperatures with high chemoselectivity. nih.gov While this has been primarily demonstrated for the synthesis of pyrroles, the underlying principle of reducing nitro compounds could be adapted for pathways leading to nitrone precursors. nih.gov

These green methodologies offer environmentally benign alternatives to classical synthetic procedures, reducing waste and the use of hazardous materials. yale.edu

Table 1: Comparison of Synthetic Methodologies for Nitrones

Methodology Key Features Advantages Relevant Citations
Classical Condensation Reaction of aldehyde (2-naphthaldehyde) with N-methylhydroxylamine. Well-established, straightforward. nih.gov
Oxidation of Secondary Amines Oxidation of the corresponding N-methyl-1-(naphthalen-2-yl)methanamine. Useful for sensitive aldehydes. mdpi.com
Glycerol-Mediated Synthesis Uses glycerol as a recyclable solvent and catalyst. Eco-friendly, no base/catalyst needed, simple work-up. ias.ac.inias.ac.in
Aqueous Nanoreactor Employs a supramolecular capsule in water. Reduced reaction times, easy separation, uses water as solvent. mdpi.comnih.gov
Photo-Redox Catalysis Visible-light catalyzed reaction of nitroarenes and arylamines. Metal-free, ambient temperature, forms complex products in one pot. researchgate.net

Utilization in [3+2] Cycloaddition Reactions

Nitrones, such as α-(2-naphthyl)-N-methylnitrone, are quintessential 1,3-dipoles, widely used in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions). wikipedia.org This reaction involves the combination of the nitrone (a 4π electron component) with a dipolarophile, typically an alkene or alkyne (a 2π electron component), to form a five-membered isoxazolidine (B1194047) ring. wikipedia.orgmdpi.com This process is a powerful tool for constructing nitrogen-containing heterocycles, which are scaffolds for many biologically active compounds. sci-rad.com

The [3+2] cycloaddition of α-(2-naphthyl)-N-methylnitrone can be performed with a variety of dipolarophiles. The most common partners are alkenes (olefins), leading to isoxazolidines. organicreactions.org The reactivity of the alkene dipolarophile is influenced by its substituents; electron-poor alkenes are particularly reactive in these cycloadditions. wikipedia.org

Systematic studies have been conducted on the cycloaddition of the closely related C-(1-naphthyl)-N-methyl nitrone with various α,β-unsaturated carbonyl compounds, such as arylidene malonate esters, methyl cinnamate, and chalcones. These reactions typically proceed by refluxing the nitrone and the dipolarophile in a solvent like toluene, yielding highly substituted isoxazolidines.

While alkenes are the most common dipolarophiles, carbonyl compounds can also participate in [3+2] cycloaddition reactions, although this is less common for nitrones compared to other 1,3-dipoles like azomethine ylides. nih.govmdpi.com The reaction of a nitrone with an aldehyde or ketone would lead to the formation of a 1,4,2-dioxazolidine ring. The scope of carbonyl dipolarophiles includes aldehydes, ketones, and even esters under certain intramolecular conditions. nih.govmdpi.com

The [3+2] cycloaddition reaction is characterized by its high degree of regio- and stereoselectivity, which is crucial for the synthesis of complex target molecules. rsc.org

Regioselectivity: The regiochemical outcome of the cycloaddition is primarily governed by the electronic properties of the reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

HOMO(nitrone)-LUMO(dipolarophile) control: When the dipolarophile is electron-deficient (e.g., an alkene with an electron-withdrawing group), this interaction is dominant. This typically leads to the formation of the 4-substituted isoxazolidine. wikipedia.org

LUMO(nitrone)-HOMO(dipolarophile) control: When the dipolarophile is electron-rich, this interaction prevails, favoring the formation of the 5-substituted isoxazolidine. wikipedia.orgmdpi.com

In the case of the reaction between C-(1-naphthyl)-N-methyl nitrone and α,β-unsaturated carbonyl compounds (electron-deficient dipolarophiles), the cycloadditions were found to be highly regioselective, yielding isoxazolidines where the carbonyl group is situated at the 4-position of the ring. This outcome is consistent with FMO predictions.

Stereoselectivity: The cycloaddition is a concerted, pericyclic process and is therefore stereospecific with respect to the alkene's geometry; the configuration of the substituents on a cis- or trans-alkene is retained in the isoxazolidine product. wikipedia.org However, the reaction can also create new stereocenters, leading to diastereomers (e.g., endo vs. exo products). The stereoselectivity is influenced by steric interactions in the transition state. rsc.org Detailed studies using Density Functional Theory (DFT) calculations have been instrumental in predicting and explaining the observed regio- and stereoselectivities in nitrone cycloadditions. rsc.org

Table 2: Regioselectivity in the Cycloaddition of C-(1-naphthyl)-N-methyl nitrone

Dipolarophile Type Observed Product FMO Control Relevant Citations
Diethyl 4-chlorobenzylidene malonate Electron-Deficient 4-carboxy-substituted isoxazolidine HOMO(nitrone)-LUMO(dipolarophile)
Dimethyl benzylidene malonate Electron-Deficient 4-carboxy-substituted isoxazolidine HOMO(nitrone)-LUMO(dipolarophile)
Methyl Cinnamate Electron-Deficient 4-carboxy-substituted isoxazolidine HOMO(nitrone)-LUMO(dipolarophile)
Benzylidene acetophenone (B1666503) (Chalcone) Electron-Deficient 4-carbonyl-substituted isoxazolidine HOMO(nitrone)-LUMO(dipolarophile)

For a long time, [3+2] cycloadditions were considered to proceed exclusively through a one-step, concerted mechanism. mdpi.comresearchgate.net However, extensive experimental and computational studies have revealed a more complex mechanistic landscape. mdpi.comresearchgate.netnih.gov The mechanism can exist on a spectrum from a fully synchronous, one-step process to a stepwise process involving a distinct intermediate.

One-Step Concerted Mechanism: In this pathway, the two new sigma bonds are formed simultaneously, passing through a single transition state. This mechanism can be synchronous (bonds form at the exact same rate) or asynchronous (one bond begins to form before the other). rsc.orgrsc.org Most nitrone-olefin cycloadditions are believed to follow an asynchronous one-step mechanism. rsc.orgresearchgate.net Bonding Evolution Theory (BET) analysis of similar reactions shows that bond formation occurs in a one-step but asynchronous manner. rsc.orgresearchgate.net

Stepwise (Two-Step) Mechanism: In some cases, particularly with highly polar reactants, the reaction may proceed through a discrete zwitterionic intermediate. mdpi.commdpi.com The formation of this intermediate is the first step, followed by a second ring-closing step. Factors that favor a zwitterionic mechanism include highly electrophilic dipolarophiles (like nitroalkenes), polar solvents, and substituents that can stabilize the resulting charges. mdpi.comresearchgate.net

Two-Stage One-Step Mechanism: Computational studies have identified a mechanistic nuance described as a "two-stage one-step" process. mdpi.comnih.gov In this scenario, the reaction proceeds through a single transition state, but the reaction path after the transition state shows features indicative of a zwitterionic intermediate before settling into the final cycloadduct structure. mdpi.com However, attempts to locate a stable zwitterionic intermediate for many nitrone cycloadditions have been unsuccessful, supporting a one-step, albeit highly asynchronous, pathway. nih.govresearchgate.net

For the cycloaddition of C-arylnitrones, DFT calculations have shown that even with highly polarized reactants (like perfluorinated alkenes), the reaction proceeds via a one-step mechanism, and attempts to locate zwitterionic intermediates were not successful. nih.gov The nature of the intermolecular interactions, whether polar or non-polar, does not definitively dictate a one- or two-step mechanism. mdpi.com The specific electronic and steric properties of α-(2-naphthyl)-N-methylnitrone and its reaction partner ultimately determine the precise location on this mechanistic continuum.

Reactions with Vinyldiazo Esters

The reaction of nitrones with electron-deficient alkenes is a cornerstone of heterocyclic synthesis, primarily through [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. researchgate.net While specific studies on the reaction of α-(2-naphthyl)-N-methylnitrone with vinyldiazo esters are not extensively documented, the reactivity can be inferred from its behavior with other electron-deficient dipolarophiles, such as substituted alkenes. nih.gov These reactions provide a versatile route to isoxazolidines, which are stable five-membered heterocycles and precursors to valuable 1,3-aminoalcohols. jst.go.jp

The general mechanism involves the concerted addition of the nitrone 1,3-dipole across the carbon-carbon double bond of the dipolarophile. The regioselectivity of the addition is governed by the electronic and steric nature of both the nitrone and the alkene. For nitrones reacting with electron-deficient alkenes, the reaction is expected to proceed with high regioselectivity. researchgate.netresearchgate.net The reaction of α-(2-naphthyl)-N-methylnitrone with a generic vinyldiazo ester would be anticipated to yield a substituted isoxazolidine ring. The resulting isoxazolidine can then serve as a versatile intermediate for further synthetic manipulations.

Table 1: Representative [3+2] Cycloaddition Reactions of Nitrones with Alkenes
NitroneDipolarophileConditionsProductYieldDiastereomeric Ratio (dr)
Pyrrolidine N-oxideStyreneToluene, 110°CEndo-7-azanorbornane derivative97%19:1
Pyrrolidine N-oxide4-FluorostyreneToluene, 110°CEndo-7-azanorbornane derivative31%>20:1
Pyrrolidine N-oxideMethyl acrylateToluene, 110°CEndo-7-azanorbornane derivative65%1.5:1

Data in the table is based on analogous reactions of tertiary amine N-oxides with substituted alkenes to illustrate typical conditions and outcomes for [3+2] cycloadditions. nih.gov

Mechanistic Investigations of Reactions Initiated by α 2 Naphthyl N Methylnitrone

Analysis of Reaction Pathways and Intermediates

Understanding the reaction pathways and the transient species that are formed is fundamental to elucidating the mechanisms of α-(2-naphthyl)-N-methylnitrone.

Computational studies have provided insights into the energetic landscape of reactions involving α-(2-naphthyl)-N-methylnitrone. A notable area of investigation has been the thermal E-Z isomerization of the nitrone. The activation energy for the conversion of the unstable non-planar E-isomer to the more stable planar Z-isomer has been calculated to be 23.7 kcal mol⁻¹ at the CASSCF/6-31G* level of theory. This process is believed to proceed through a transition state characterized by a negative frequency of 350 cm⁻¹. researchgate.netresearchgate.net

Furthermore, computational analysis, including CASSCF and ONIOM-based studies, has been employed to explore the photochemical conversion of α-(2-naphthyl)-N-methylnitrone into its corresponding oxaziridine (B8769555). These studies suggest that the reaction involves non-radiative decay channels that include biradicaloid conical intersection points. researchgate.net

ReactionMethodActivation Energy (kcal mol⁻¹)Transition State Frequency (cm⁻¹)
E-Z IsomerizationCASSCF/6-31G*23.7-350
This table presents the calculated energetic and vibrational data for the E-Z isomerization of α-(2-naphthyl)-N-methylnitrone.

The detection and trapping of short-lived reactive intermediates are crucial for understanding reaction mechanisms. Spin trapping is a widely used technique for this purpose, where a spin trap molecule reacts with a transient radical to form a more stable radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. emanresearch.org

While nitrones, in general, are excellent spin traps, specific studies detailing the use of α-(2-naphthyl)-N-methylnitrone for the detection and trapping of transient reactive intermediates are not extensively documented in the available literature. The common spin traps used for this purpose include Phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). emanresearch.org The principle of spin trapping involves the addition of a radical to the nitrone to form a stable nitroxide radical adduct, whose EPR spectrum can provide information about the identity of the trapped radical. emanresearch.org

Radical Reactions and Mechanistic Implications

The involvement of radical species is a key feature of many reactions involving nitrones.

Nitroxide radicals are characteristically formed when a nitrone traps a radical species. These nitroxide radicals are relatively stable, which allows for their detection. nih.gov The photochemical reactions of α-(2-naphthyl)-N-methylnitrone have been studied, leading to the identification of various products. researchgate.net However, detailed investigations into the specific formation and reactivity of the corresponding nitroxide radicals derived from α-(2-naphthyl)-N-methylnitrone are limited in the reviewed literature.

In a more general context, studies on other nitrones, such as Phenyl N-t-butylnitrone (PBN), have shown that they can decompose under photolytic conditions to produce other radical species, including nitric oxide. researchgate.net This suggests that the reactivity of the nitrone functional group can be complex and may involve pathways beyond simple radical trapping.

Electron transfer is a fundamental step in many chemical reactions. sapub.orglibretexts.org The participation of nitroxides in redox reactions is well-established, with some exhibiting superoxide (B77818) dismutase (SOD) mimetic activity through an oxoammonium/nitroxide redox couple. nih.gov This involves the one-electron oxidation of the nitroxide radical to an oxoammonium cation, which can then be reduced back to the nitroxide. nih.gov

While the naphthyl moiety in other molecular contexts has been shown to participate in electron transfer-initiated reactions, documentsdelivered.com specific studies detailing the role of α-(2-naphthyl)-N-methylnitrone in electron transfer processes are not prevalent in the surveyed scientific literature. The redox properties of this specific nitrone remain an area for further investigation.

Isomerization and Rearrangement Mechanisms

A significant mechanistic pathway for α-(2-naphthyl)-N-methylnitrone is its thermal isomerization. As mentioned previously, computational studies have elucidated the mechanism for the thermal E-Z isomerization. The process involves the conversion from a less stable, non-planar E-isomer to a more stable, planar Z-isomer. researchgate.netresearchgate.net This isomerization has a calculated activation barrier of 23.7 kcal mol⁻¹ and proceeds via a specific transition state. researchgate.netresearchgate.net

Photochemical studies have also revealed that α-(2-naphthyl)-N-methylnitrone can undergo rearrangement to form a stable and isolable oxaziridine. researchgate.net This photochemical conversion is a key reaction pathway for this nitrone and has been the subject of detailed computational analysis to understand the underlying mechanism involving excited states and conical intersections. researchgate.net

Detailed Photochemical Isomerization to Oxaziridines

The photochemical conversion of α-(2-naphthyl)-N-methylnitrone to its corresponding oxaziridine is a key reaction pathway initiated by the absorption of light. Computational studies have elucidated the mechanism of this intricate process. The nature of the low-lying singlet-singlet transitions of α-(2-naphthyl)-N-methylnitrone is comparable to that of conjugated non-polar polyenes. rsc.org

Upon photoexcitation, the molecule is promoted to the S2 electronic state. This is followed by internal conversion to the fluorescent S1 state, which has a radiative lifetime on the nanosecond scale. rsc.org It is from this S1 state that the isomerization to oxaziridine occurs. The process is thought to involve S0/S1 conical intersections, which are points of degeneracy between the ground and first excited electronic states, facilitating the efficient conversion of the excited nitrone to the oxaziridine product. rsc.org The optimized geometries of the resulting oxaziridines are located by following the gradient-difference vectors from these conical intersection points. rsc.org

A comprehensive spectroscopic analysis has been instrumental in proposing the mechanism for this photochemical oxaziridine formation. rsc.org This process is a common feature in the photochemistry of nitrones, leading to the formation of a strained three-membered ring containing nitrogen and oxygen.

ParameterValue/Description
Initial Stateα-(2-Naphthyl)-N-methylnitrone
ExcitationPromotion to S2 state, followed by internal conversion to S1 state
Key IntermediateS1 excited state
Proposed MechanismInvolvement of S0/S1 conical intersections
Final Product2-methyl-3-(2-naphthyl)oxaziridine
S1 State LifetimeNanosecond order
S0-S1 Transition Moment0.3 Debye

Mechanistic Pathways of Thermal Rearrangements

In addition to photochemical reactions, α-(2-naphthyl)-N-methylnitrone undergoes thermal rearrangements, specifically E-Z isomerization. Computational studies have explored the mechanistic pathways of these thermal processes. rsc.org

The more stable isomer of α-(2-naphthyl)-N-methylnitrone is the planar Z-isomer. The thermal rearrangement involves the conversion of the unstable, non-planar E-isomer to this more stable Z-form. rsc.org This isomerization process is governed by a significant energy barrier.

The calculated activation energy for the conversion from the E-isomer to the Z-isomer is 23.7 kcal mol⁻¹ at the CASSCF/6-31G* level of theory. rsc.org A transition state has been identified for this process, which is characterized by a negative vibrational frequency of 350 cm⁻¹. rsc.org This imaginary frequency confirms that the identified structure is indeed a true transition state on the potential energy surface connecting the E and Z isomers. The mechanism of this thermal E-Z isomerization is a fundamental aspect of the dynamic behavior of α-(2-naphthyl)-N-methylnitrone.

ParameterValue/Description
ProcessThermal E-Z Isomerization
ReactantE-α-(2-naphthyl)-N-methylnitrone (unstable, non-planar)
ProductZ-α-(2-naphthyl)-N-methylnitrone (stable, planar)
Activation Energy (Ea)23.7 kcal mol⁻¹
Computational LevelCASSCF/6-31G*
Transition StateCharacterized by a negative frequency of 350 cm⁻¹

Applications of α 2 Naphthyl N Methylnitrone in Advanced Organic Synthesis

Precursors for the Synthesis of Diverse Heterocyclic Systems

α-(2-Naphthyl)-N-methylnitrone serves as a versatile precursor for the synthesis of a variety of heterocyclic structures, which are integral to many areas of chemical and pharmaceutical research.

Construction of Isoxazolidine (B1194047) Scaffolds

The 1,3-dipolar cycloaddition reaction of nitrones with alkenes is a powerful and atom-economical method for the synthesis of isoxazolidine rings. researchgate.net This strategy has been successfully employed to generate novel isoxazolidine derivatives. researchgate.netjocpr.com The reaction often proceeds with high chemo-, regio-, and diastereoselectivity, allowing for the construction of complex molecular architectures. researchgate.net For instance, the reaction of a nitrone with a dipolarophile in water at room temperature can lead to the formation of isoxazolidine cycloadducts in high yields and short reaction times. jocpr.com The resulting isoxazolidine scaffolds are not only of academic interest but also serve as key intermediates in the synthesis of various natural products and biologically active compounds. nih.govresearchgate.net The isoxazolidine ring can be further transformed into other valuable functional groups, such as β-amino alcohols and β-lactams, by reductive cleavage of the N-O bond. researchgate.net

Table 1: Synthesis of Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition

DipolarophileCatalystSolventReaction Time (h)Yield (%)Ref.
N-MethylmaleimideNoneWater4-5High jocpr.com
N-PhenylmaleimideNoneWater4-5High jocpr.com
N-CyclohexylmaleimideNoneWater3-4High jocpr.com
Ethyl acrylateNoneWater4-5High jocpr.com
StyreneNoneWater4-5High jocpr.com
1-VinylimidazoleZinc chloride--- researchgate.net
Indenone---- nih.gov
3,5-DimethylacryloylpyrazoleNi(ClO4)2·6H2O-0.17- mdpi.com

Formation of 2-Naphthol (B1666908) Derivatives

The synthesis of polysubstituted naphthalenes and 2-naphthols is of significant importance due to their applications in the chemical and pharmaceutical industries. nih.gov One approach to synthesizing 2-naphthol derivatives involves the electrophilic cyclization of alkyne-containing precursors. nih.gov While direct synthesis of 2-naphthol derivatives from α-(2-naphthyl)-N-methylnitrone is not explicitly detailed in the provided context, the formation of substituted naphthalenes from related starting materials highlights the broader synthetic strategies available for accessing this class of compounds. For example, 1-alkyl-2-naphthols can be synthesized from naphthylpropanal, which itself can be derived from other naphthalene (B1677914) precursors. gla.ac.uk Additionally, various substituted 2-naphthols have been prepared through methods like the Betti reaction and subsequent modifications. researchgate.net The nitration of β-naphthol and its derivatives is another established route to functionalized 2-naphthols. orgsyn.org

Synthesis of β-Lactam and Other Nitrogen-Containing Rings

β-Lactams are a crucial class of compounds, most notably recognized for their presence in penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov The synthesis of β-lactams can be achieved through various methods, including the [2+2] cycloaddition of ketenes and imines (Staudinger reaction) and the ester enolate-imine cyclocondensation. nih.govnih.gov These reactions can be highly stereoselective, affording β-lactams with excellent enantiopurity. nih.govnih.gov The use of chiral auxiliaries or chiral catalysts is often employed to control the stereochemical outcome of these transformations. nih.govnih.gov While the direct involvement of α-(2-naphthyl)-N-methylnitrone in β-lactam synthesis is not explicitly described, the isoxazolidines derived from it can be considered precursors to nitrogen-containing rings. The reductive cleavage of the N-O bond in isoxazolidines can lead to the formation of γ-amino alcohols, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Contributions to Methodological Developments in Organic Chemistry

The unique reactivity of nitrones, including α-(2-naphthyl)-N-methylnitrone, has spurred the development of new synthetic methods, particularly in the areas of asymmetric synthesis and catalysis.

Aspects of Asymmetric Synthesis and Chiral Induction with Nitrones

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure or enriched form, is a cornerstone of modern organic chemistry. ucc.ie Nitrones have played a significant role in this field, particularly through the use of chiral auxiliaries and chiral catalysts in their cycloaddition reactions. researchgate.netresearchgate.net The attachment of a chiral auxiliary to the nitrone can direct the stereochemical course of the cycloaddition, leading to the formation of a specific diastereomer of the isoxazolidine product. nih.gov Subsequent removal of the chiral auxiliary then furnishes an enantiomerically enriched product. researchgate.netnih.gov For example, camphor-derived chiral auxiliaries have been effectively used in the asymmetric synthesis of α-alkylated amino acids. nih.gov Similarly, oxazolidinone-based chiral auxiliaries have been developed for the asymmetric synthesis of α- and β-substituted aldehydes. rsc.org The development of photoenzymatic methods has also enabled the asymmetric synthesis of α-chloroamides. nih.gov These strategies highlight the versatility of nitrone chemistry in accessing a wide range of chiral building blocks.

Catalytic Transformations Involving Nitrones

Catalysis is a fundamental principle in green chemistry, and the development of catalytic transformations involving nitrones has been an active area of research. researchgate.net Lewis acids, for instance, have been shown to catalyze the 1,3-dipolar cycloaddition of nitrones, often leading to enhanced reaction rates and selectivities. mdpi.com For example, the use of Ni(ClO4)2·6H2O as a catalyst for the reaction of C,N-diarylnitrones with an olefinic dipolarophile resulted in the formation of the corresponding isoxazolidine product with 100% regioselectivity in a very short reaction time. mdpi.com Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral N-heterocyclic carbenes have been successfully employed as catalysts for the Staudinger reaction to produce cis-β-lactams with high diastereoselectivities and excellent enantioselectivities. nih.gov These examples demonstrate the potential for developing efficient and selective catalytic systems for transformations involving nitrones and their derivatives.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns for Naphthyl Nitrones

While the 1,3-dipolar cycloaddition reactions of nitrones are well-established, the future of naphthyl nitrones, including α-(2-naphthyl)-N-methylnitrone, lies in uncovering and exploiting new modes of reactivity. The unique electronic and steric properties conferred by the naphthyl group can lead to unexpected and useful chemical transformations.

One area of interest is the photochemistry of naphthyl nitrones. Studies on α-(2-naphthyl)-N-methylnitrone and its derivatives have shown that they undergo photochemical reactions, leading to the formation of corresponding oxaziridines and imines. researchgate.net The quantum yields of these photodestruction processes are influenced by factors such as solvent, concentration, and temperature, suggesting that the reaction pathways can be fine-tuned. researchgate.net Further research could focus on harnessing this photoreactivity for novel synthetic applications, such as light-driven isomerizations or the generation of reactive intermediates.

Another promising avenue is the exploration of metal-induced reactions . While nitrones are primarily known as 1,3-dipoles, their interaction with metal catalysts can unlock new reaction pathways beyond cycloadditions. rsc.orgresearchgate.net Research into gold-nitrone systems, for instance, has revealed novel Au(I)-nitrone complexes with unique catalytic properties, leading to the formation of dihydro-1,2,4-oxadiazoles through a gold-generated nitrile-nitrone cycloaddition. rsc.org Investigating the coordination of alpha-(2-naphthyl)-N-methylnitrone to various transition metals could lead to the discovery of new catalytic cycles and synthetically valuable transformations.

Furthermore, the reactivity of nitrones can be modulated by their substituents. The reactivity of chalkones containing a naphthyl group has been studied, which provides a basis for understanding how the naphthyl moiety can influence reaction outcomes. rsc.org The exploration of reactions with different types of dipolarophiles and nucleophiles will continue to be a fruitful area of research. For example, the reaction of nitrones with allenoates has been theoretically investigated to determine whether the reaction proceeds via a (3+2) cycloaddition or an O-nucleophilic addition, with the cycloaddition pathway being kinetically and thermodynamically preferred. nih.gov Similar investigations with this compound could reveal unique selectivities.

Research AreaFocusPotential Application
Photochemistry Study of photochemical transformations of α-(2-naphthyl)-N-methylnitrone. researchgate.netLight-driven synthesis of complex molecules, development of photoresponsive materials.
Metal-Catalyzed Reactions Exploration of reactions catalyzed by transition metals (e.g., Au, Ir). rsc.orgorganic-chemistry.orgDiscovery of new synthetic methodologies, asymmetric catalysis.
Novel Cycloadditions Investigation of reactions with unconventional reaction partners. nih.govSynthesis of novel heterocyclic compounds with potential biological activity.

Development of Advanced Computational Models for Complex Nitrone Systems

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For complex molecules like this compound, advanced computational models are crucial for elucidating reaction mechanisms and guiding experimental work.

Future research will likely focus on the application of high-level theoretical methods, such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) , to model the behavior of naphthyl nitrones. nih.govacs.orgresearchgate.net DFT methods, for instance, have been successfully used to study the mechanism of cycloaddition reactions between nitrones and various partners, revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent polarity. acs.org These models can be extended to the this compound system to predict its reactivity and selectivity in different reaction environments.

MEDT offers a powerful framework for analyzing changes in electron density during a reaction, providing a more detailed picture of bond formation and breaking. researchgate.net Applying MEDT to the reactions of this compound could reveal subtle electronic effects of the naphthyl group that govern its reactivity and regioselectivity. For example, analysis of the global electron density transfer (GEDT) can indicate the polar character of a reaction. nih.gov

Computational studies can also be used to investigate the competition between different reaction pathways. For example, theoretical modeling has been used to compare the 1,3-dipolar cycloaddition of nitrones to vinylboranes with competing reactions like cyclization and oxidation. nih.gov Such studies on this compound could help in designing reaction conditions that favor a desired product.

Computational MethodApplication to Naphthyl NitronesInsights Gained
Density Functional Theory (DFT) Modeling cycloaddition reactions, predicting reaction mechanisms (concerted vs. stepwise). nih.govacs.orgUnderstanding the influence of solvents and substituents on reactivity and selectivity.
Molecular Electron Density Theory (MEDT) Analyzing electron density changes along the reaction pathway. researchgate.netDetailed characterization of bond formation and breaking, rationalizing regioselectivity.
Comparative Modeling Investigating competing reaction pathways (e.g., cycloaddition vs. oxidation). nih.govDesigning selective synthetic routes.

Integration with Flow Chemistry and Solid-Phase Synthesis Techniques

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and solid-phase synthesis represents a significant step towards more efficient, scalable, and automated synthetic processes.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgenergetic-materials.org.cnnih.gov While the continuous flow synthesis of this compound itself has not been extensively reported, the successful application of this technology to the synthesis of related compounds, such as nitroarenes and various pharmaceuticals, demonstrates its feasibility. acs.orgnih.gov Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially leading to higher yields and purity with reduced reaction times. energetic-materials.org.cn

Solid-phase synthesis , where reagents are attached to a solid support, facilitates the purification of products by simple filtration and washing. This technique is particularly well-suited for the construction of compound libraries for drug discovery and materials science. Developing methods for immobilizing this compound or its reaction partners on a solid support would enable its use in high-throughput synthesis of complex molecules.

The combination of flow chemistry and solid-phase synthesis could lead to highly automated platforms for the synthesis and screening of novel compounds derived from this compound. This approach would accelerate the discovery of new materials and biologically active molecules.

TechnologyApplication to Naphthyl Nitrone ChemistryAdvantages
Flow Chemistry Continuous synthesis of this compound and its derivatives. acs.orgenergetic-materials.org.cnnih.govImproved safety, scalability, efficiency, and potential for automation.
Solid-Phase Synthesis Immobilization of reactants for high-throughput synthesis and purification.Simplified workup, suitability for combinatorial chemistry and library synthesis.
Integrated Systems Combination of flow chemistry and solid-phase techniques.Automated synthesis and screening platforms for accelerated discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing α-(2-naphthyl)-N-methylnitrone and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-naphthaldehyde and N-methylhydroxylamine under acidic conditions. Cycloaddition reactions with nitroalkenes (e.g., (E)-2-R-nitroethenes) are employed to generate isoxazolidine intermediates, which can be hydrogenolyzed using Pd(OH)₂ to yield functionalized products . For example, heating with N-methylnitrone in toluene produces cycloadducts with high regio- and stereocontrol .

Q. How can spectroscopic techniques characterize α-(2-naphthyl)-N-methylnitrone’s structural and electronic properties?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy reveal its photophysical behavior, such as weak S₀–S₁ transitions (0.3 Debye transition moment) and nanosecond-scale radiative lifetimes . NMR (¹H/¹³C) and mass spectrometry (MS) confirm purity and regiochemistry, as demonstrated in studies using Bruker Avance and Shimadzu QP 5000 instruments .

Q. What are the key factors influencing regio- and stereoselectivity in cycloaddition reactions involving this nitrone?

  • Methodological Answer : Selectivity is governed by frontier molecular orbital (FMO) interactions. The nitrone’s nucleophilic oxygen (high HOMO coefficient) reacts with electrophilic nitroethene carbons. Computational tools like Molecular Electron Density Theory (MEDT) predict regio-/stereo-outcomes by analyzing transition-state geometries and electron localization function (ELF) profiles .

Advanced Research Questions

Q. What computational models explain the photochemical conversion of α-(2-naphthyl)-N-methylnitrone to oxaziridine?

  • Methodological Answer : CASSCF/6-31G* and ONIOM calculations identify conical intersection (CI) points at 35–40 kcal mol⁻¹ below the S₁ state. Non-radiative decay via Hula-twist or one-bond-flip motions drives oxaziridine formation. The transition state (negative frequency: 350 cm⁻¹) and activation energy (23.7 kcal mol⁻¹) are critical for modeling this pathway .

Q. How do thermal E–Z isomerization mechanisms differ from photochemical pathways in this nitrone?

  • Methodological Answer : Thermal isomerization proceeds through a planar transition state (activation energy: ~23.7 kcal mol⁻¹), favoring the stable Z-isomer. In contrast, photochemical pathways involve excited-state dynamics and CI points. Kinetic studies using temperature-dependent NMR or ultrafast spectroscopy can distinguish these mechanisms .

Q. What role do zwitterionic intermediates play in [3+2] cycloadditions of α-(2-naphthyl)-N-methylnitrone?

  • Methodological Answer : While most reactions follow a one-step mechanism, selenyl or sulfur analogs of nitrones may form zwitterionic transition states. ELF analysis and kinetic isotope effects (KIEs) are used to detect such intermediates. For example, zwitterions are absent in reactions with nitroethenes but observed in selenyl-nitrone systems .

Q. How can synthetic routes to α-methylene-γ-lactams leverage α-(2-naphthyl)-N-methylnitrone chemistry?

  • Methodological Answer : Cycloadducts derived from N-methylnitrone are hydrogenolyzed to secondary amines, which undergo elimination (e.g., with Na₂CO₃/CH₂Cl₂) to form exo-methylene groups. This strategy was applied in the synthesis of proteasome inhibitors like salinosporamide A, achieving yields >90% .

Contradictions and Limitations

  • Zwitterion Controversy : While suggests zwitterionic intermediates in selenyl-nitrone reactions, no such intermediates are observed in sulfur or carbon analogs. This highlights the need for substituent-specific mechanistic studies .
  • Photochemical vs. Thermal Pathways : Computational models ( ) assume non-radiative decay for oxaziridine formation, but experimental validation via ultrafast spectroscopy is lacking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.